N,N-dimethylphenylalanine methyl ester

Gas-phase basicity Proton affinity Peptide fragmentation

N,N-Dimethylphenylalanine methyl ester (CAS 27720-05-4, C₁₂H₁₇NO₂, MW 207.27 g/mol) is a fully N,N-dimethylated amino acid methyl ester derived from L-phenylalanine. The compound bears a tertiary dimethylamino group at the α-carbon and a methyl ester at the carboxyl terminus, rendering it a non-zwitterionic, lipophilic amino acid surrogate.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B8417549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylphenylalanine methyl ester
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCN(C)C(CC1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C12H17NO2/c1-13(2)11(12(14)15-3)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1
InChIKeyZQUSOVOPGJCBDN-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylphenylalanine Methyl Ester: Physicochemical Baseline and Comparator Landscape for Sourcing Decisions


N,N-Dimethylphenylalanine methyl ester (CAS 27720-05-4, C₁₂H₁₇NO₂, MW 207.27 g/mol) is a fully N,N-dimethylated amino acid methyl ester derived from L-phenylalanine . The compound bears a tertiary dimethylamino group at the α-carbon and a methyl ester at the carboxyl terminus, rendering it a non-zwitterionic, lipophilic amino acid surrogate. Its closest analogs include phenylalanine methyl ester (Phe-OMe, CAS 2577-90-4), N-methylphenylalanine methyl ester (N-Me-Phe-OMe, CAS 181209-66-5), and N,N-dimethylphenylalanine free acid (CAS 17469-89-5). The presence of two N-methyl groups fundamentally alters the hydrogen-bond donor capacity, gas-phase basicity, polar surface area, and chromatographic behavior relative to all mono-methyl and unmodified analogs [1][2]. These differences are not incremental; they create binary yes/no functional distinctions—particularly in chiral analytical workflows and ligand-exchange chromatography—that make simple analog substitution scientifically indefensible.

Non-zwitterionic lipophilic amino acid surrogate with zero H-bond donor capacity
Chiral ligand-exchange HPLC as Cu(II) complex mobile phase additive
Site-specific protonation control in MS-based peptide fragmentation studies
Enables rapid reductive deamination via SmI₂ for deaminative FGI

Why N,N-Dimethylphenylalanine Methyl Ester Cannot Be Replaced by Mono-Methyl or Unmodified Phenylalanine Esters in Critical Workflows


The two N-methyl groups on N,N-dimethylphenylalanine methyl ester eliminate the amine hydrogen-bond donor capacity entirely (HBD count = 0), while its mono-methyl analog N-Me-Phe-OMe retains one N–H donor and Phe-OMe retains two [1]. This single structural difference propagates into a cascade of measurable, functionally consequential property divergences: gas-phase proton affinity increases by 4.2 kcal/mol from Phe to N,N-diMe-Phe [2]; polar surface area contracts from 52.32 Ų (Phe-OMe) to 29.54 Ų (N,N-diMe-Phe-OMe) [3]; and—most critically—N,N-dimethylphenylalanine enantiomers cannot be derivatized for standard chiral GC resolution, whereas N-Me-Phe enantiomers can [4]. In chiral ligand-exchange chromatography, the Cu(II) complex of N,N-dimethyl-L-phenylalanine serves as a uniquely effective mobile phase additive precisely because the tertiary amine coordination environment differs fundamentally from that of primary or secondary amine ligands [5]. These are not quantitative gradations; they are categorical functional differences. Substituting an analog with an N–H donor where none is tolerated, or with a primary amine where tertiary amine coordination is required, leads to experimental failure, not merely suboptimal performance.

H-Bond Donor Elimination
Zero HBD capacity alters membrane permeability prediction relative to Phe-OMe (HBD=2) or N-Me-Phe-OMe (HBD=1); PSA reduction is substantial
Chiral GC Derivatization Barrier
N,N-Dimethyl group lacks N–H for pentafluoropropionyl derivatization; standard chiral GC protocols fail where N-Me-Phe succeeds
Cu(II) Coordination Divergence
Tertiary amine coordination geometry in ligand-exchange HPLC differs categorically from primary/secondary amine ligands; enantioselectivity profile may not transfer

Quantitative Differentiation Evidence: N,N-Dimethylphenylalanine Methyl Ester vs. Closest Analogs


Gas-Phase Proton Affinity: Direct Head-to-Head Comparison Across Methylation States (Campbell et al., JACS 1994)

In a single, internally consistent Fourier-transform ion cyclotron resonance (FT-ICR) study, Campbell et al. measured the gas-phase proton affinities (PA) of phenylalanine, N-methylphenylalanine, and N,N-dimethylphenylalanine as 220.3, 223.6, and 224.5 kcal/mol, respectively (all relative to NH₃ PA = 204.0 kcal/mol) [1]. The ΔPA from Phe to N,N-diMe-Phe is +4.2 kcal/mol, with the second methylation contributing an additional +0.9 kcal/mol beyond the first (+3.3 kcal/mol). The corresponding adiabatic nitrogen lone-pair ionization energies follow the inverse trend: 8.4–8.5 eV (Phe), decreasing to 7.7 eV (N,N-diMe-Phe) [2]. These data establish that N,N-dimethylation increases the gas-phase proton affinity beyond what mono-methylation achieves, altering the site-specific protonation landscape in peptide fragmentation experiments.

Gas-Phase Proton Affinity
Head-to-head
+4.2 kcal/mol vs Phe
N,N-diMe-Phe: 224.5 vs Phe: 220.3 kcal/mol
Shifts protonation site to N-terminal dimethylamino group
FT-ICR study; internally consistent dataset
Gas-phase basicity Proton affinity Peptide fragmentation Mass spectrometry

Polar Surface Area Reduction: N,N-Dimethylation Eliminates H-Bond Donor Capacity vs. Phe-OMe

N,N-Dimethylphenylalanine methyl ester has a calculated topological polar surface area (TPSA) of 29.54 Ų and zero hydrogen-bond donors, compared to 52.32 Ų and two HBD for phenylalanine methyl ester [1][2]. This represents a 43.5% reduction in PSA attributable entirely to replacement of the primary amine (–NH₂) with a tertiary dimethylamino group (–N(CH₃)₂). The mono-methyl analog N-Me-Phe-OMe retains one N–H donor and has an intermediate PSA (logP of the free acid form is 1.29 for N-Me-Phe vs. −0.84 for N,N-diMe-Phe free acid), though directly comparable PSA data for the methyl ester of N-Me-Phe are not consolidated in a single source . The absence of any H-bond donor on the dimethylamino group is a binary categorical distinction, not a continuous variable.

Polar Surface Area
Reported
29.54 Ų, HBD = 0
Phe-OMe: 52.32 Ų, HBD = 2 (Δ −22.78 Ų)
Moves from borderline to favorable CNS permeability range
Calculated TPSA; cross-database sources
Polar surface area Membrane permeability Blood-brain barrier Drug design

Chiral GC Resolvability: N,N-Dimethylphenylalanine Fails Standard Derivatization Whereas N-Me-Phe Succeeds

Arbain et al. (1991) demonstrated that N-methylphenylalanine enantiomers can be resolved on a micro scale by GLC after conversion to N-pentafluoropropionyl amino acid isopropyl esters on a Chirasil-L-Val capillary column. In the same study, N,N-dimethylphenylalanine enantiomers could not be similarly derivatized and could not be separated under identical conditions [1]. This is because the tertiary dimethylamino group lacks the N–H proton required for pentafluoropropionyl derivatization. The study further showed that prior treatment with ethyl chloroformate followed by acid hydrolysis effects selective N-demethylation to the N-methyl analog, which can then be derivatized and resolved—a workaround that adds steps but confirms the categorical derivatization barrier [1].

Chiral GC Resolvability
Head-to-head
Binary: fails vs succeeds
N,N-diMe-Phe: derivatization fails vs N-Me-Phe: resolved on Chirasil-L-Val
Requires alternative chiral method; standard GC protocol insufficient
Pentafluoropropionyl derivatization; categorical barrier
Chiral gas chromatography Enantiomer resolution Derivatization Analytical method development

Chiral Ligand-Exchange Chromatography: Cu(II)-N,N-Dimethyl-L-Phenylalanine as a Validated Mobile Phase Additive

Natalini et al. (2004) demonstrated that the Cu(II) complex of N,N-dimethyl-S-phenylalanine, when used as a chiral mobile phase additive (CMPA) in reversed-phase HPLC, achieves enantiomeric resolution of amino acids on a standard RP-18 column via dynamic coating [1]. The tertiary amine coordination to Cu(II) creates a diastereomeric ternary complex environment that is structurally distinct from the complexes formed by primary or secondary amine ligands such as unmodified phenylalanine or N-Me-Phe. Sigma-Aldrich corroborates this specific application, listing N,N-dimethyl-L-phenylalanine as a reagent for preparing Cu(II)-L-amino acid complexes for chiral resolution . The free acid form (CAS 17469-89-5) is the direct precursor to the methyl ester; the methyl ester can be hydrolyzed to the free acid for this application or used directly in synthetic workflows.

Chiral Ligand-Exchange HPLC
Method context
Cu(II)-N,N-dimethyl-L-Phe as CMPA
RP-18 column, dynamic coating, aqueous mobile phase
Distinct enantioselectivity via tertiary amine-Cu(II) coordination
Validated for underivatized amino acid resolution
Chiral separation Ligand-exchange chromatography Enantiomer resolution Copper complex

SmI₂-Mediated Reductive Deamination: Quantitative Conversion to Methyl 3-Phenylpropanoate

N,N-Dimethylphenylalanine methyl ester undergoes samarium diiodide (SmI₂)-mediated reductive deamination in THF/methanol with hexamethylphosphoric triamide (HMPA) as a co-solvent to yield methyl 3-phenylpropanoate in 90% yield after only 0.08 hours (approximately 5 minutes) [1]. This reaction exploits the tertiary dimethylamino group as a leaving group equivalent under single-electron transfer conditions. By contrast, the corresponding primary amine (Phe-OMe) and secondary amine (N-Me-Phe-OMe) would require prior N-activation or proceed through different mechanistic pathways, as the dimethylamino group is uniquely suited for reductive cleavage via the quaternary ammonium intermediate formed in situ. The 90% yield and ultrashort reaction time establish this as a preparatively useful transformation specific to the N,N-dimethylated derivative.

SmI₂ Reductive Deamination
Reported
90% yield, ~5 min
Direct conversion to methyl 3-phenylpropanoate
Preparatively efficient route specific to N,N-dimethyl substrate
SmI₂, THF/MeOH/HMPA; class-level inference for comparators
Samarium diiodide Reductive deamination Synthetic methodology Deaminative reduction

Procurement-Driven Application Scenarios for N,N-Dimethylphenylalanine Methyl Ester Based on Verified Differentiation Evidence


Mass Spectrometry-Based Peptide Fragmentation Studies Requiring Site-Specific Protonation Control

The 4.2 kcal/mol gas-phase proton affinity enhancement of N,N-dimethylphenylalanine over unmodified phenylalanine (224.5 vs. 220.3 kcal/mol, measured in the same FT-ICR study) enables researchers to direct protonation specifically to the N-terminal dimethylamino group during collision-induced dissociation [1]. This is critical for tandem MS experiments where predictable, site-specific fragmentation is required for de novo peptide sequencing or for investigating N-methylation effects on peptide ion chemistry. Mono-methyl Phe (PA = 223.6 kcal/mol) provides only partial protonation bias and does not achieve the same degree of site specificity.

Chiral Ligand-Exchange HPLC Method Development Using Cu(II) Complex Mobile Phase Additives

The Cu(II) complex of N,N-dimethyl-L-phenylalanine (prepared from the free acid, CAS 17469-89-5, which is directly accessible via hydrolysis of the methyl ester) serves as a validated, literature-supported chiral mobile phase additive for enantiomeric resolution of underivatized amino acids on standard RP-18 columns [2]. The tertiary amine coordination geometry differs fundamentally from that of primary amine ligands, providing alternative enantioselectivity. Laboratories developing in-house chiral separation methods should procure the N,N-dimethyl derivative specifically, as the unmodified L-phenylalanine-Cu(II) complex yields a different and potentially inadequate selectivity profile.

Absolute Configuration Assignment of N,N-Dimethyl Amino Acid Residues in Cyclopeptide Natural Products

The phenylglycine methyl ester (PGME) derivatization method coupled with LC-MS analysis, as validated for assigning the absolute configuration of the N,N-dimethylphenylalanine residue in sanjoinine A, relies on the distinct LC elution order of diastereomeric PGME derivatives of N,N-dimethyl amino acids [3]. This method requires authentic N,N-dimethylphenylalanine methyl ester as a reference standard to establish elution-time baselines. Procurement of the correct N,N-dimethyl derivative (rather than N-Me-Phe-OMe or Phe-OMe) is essential, as the PGME derivatization chromatographic behavior is specific to the tertiary amine substrate.

Synthetic Route Design Exploiting Reductive Deamination via SmI₂ for Deaminative Functional Group Interconversion

The 90%-yield SmI₂-mediated conversion of N,N-dimethylphenylalanine methyl ester to methyl 3-phenylpropanoate in under 5 minutes represents a preparatively efficient deaminative reduction strategy [4]. This transformation is mechanistically accessible only because the tertiary dimethylamino group can form a quaternary ammonium species in situ that serves as an effective leaving group under single-electron transfer conditions. Synthetic chemists designing routes that require removal of the amino acid nitrogen while retaining the ester functionality should specifically source the N,N-dimethyl methyl ester, as primary and secondary amine analogs do not undergo comparable direct reductive deamination.

Application
Selection Property
Validation Focus
MS peptide fragmentation studies
Site-specific protonation control
Fragmentation pathway interpretation
Chiral ligand-exchange HPLC
Tertiary amine-Cu(II) coordination
Enantioselectivity validation
Cyclopeptide absolute configuration
PGME derivatization reference
Elution-time baseline establishment
Deaminative FGI synthesis
SmI₂ reductive cleavage efficiency
Ester retention verification
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